Methyl penta-2,4-dienoate

Catalog No.
S1534525
CAS No.
2409-87-2
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl penta-2,4-dienoate

CAS Number

2409-87-2

Product Name

Methyl penta-2,4-dienoate

IUPAC Name

methyl (2E)-penta-2,4-dienoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N

SMILES

COC(=O)C=CC=C

Synonyms

(2E)-Penta-2,4-dienoic Acid Methyl Ester; (E)-Penta-2,4-dienoic Acid Methyl Ester; trans-2,4-Pentadienoic Acid Methyl Ester; (E)-Methyl 2,4-Pentadienoate; Methyl (E)-2,4-Pentadienoate; Methyl trans-1,3-Butadiene-1-carboxylate; Methyl trans-2,4-Pentad

Canonical SMILES

COC(=O)C=CC=C

Isomeric SMILES

COC(=O)/C=C/C=C

The exact mass of the compound Methyl penta-2,4-dienoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl penta-2,4-dienoate (CAS 2409-87-2) is an electron-deficient conjugated diene ester utilized extensively as a building block in complex organic synthesis, polymer chemistry, and materials science. Structurally characterized by an unhindered terminal vinyl group conjugated with an ester-activated double bond, it serves as a highly effective precursor for Diels-Alder cycloadditions, transition-metal-catalyzed cross-couplings, and the synthesis of crosslinkable elastomers. For technical buyers and process chemists, its primary value lies in its dual functionality: it can act both as a highly reactive dienophile or diene, and as an acrylate-like monomer that retains backbone unsaturation post-polymerization, offering distinct processability and functionalization advantages over simpler alkenes or sterically hindered analogs [1].

Substituting methyl penta-2,4-dienoate with closely related analogs like methyl sorbate (methyl 2,4-hexadienoate) or standard methyl acrylate fundamentally alters reaction pathways and product utility. The addition of a single terminal methyl group, as seen in methyl sorbate, introduces significant steric hindrance that drastically reduces reaction rates in Ru-catalyzed cross-couplings and alters regioselectivity in cycloadditions. Conversely, substituting with a mono-alkene like methyl acrylate completely eliminates the diene system, resulting in saturated polymer backbones that cannot undergo subsequent cross-linking or functionalization. Furthermore, attempting to use the ethyl ester variant (ethyl penta-2,4-dienoate) increases the boiling point of the alcohol byproduct during transesterification, complicating equilibrium-driven processes and increasing energy costs during downstream solvent recovery [1].

Kinetic Advantage in Transition-Metal Catalyzed Cross-Coupling

In Ru(0)-catalyzed direct coupling reactions with internal alkynes, the lack of terminal steric bulk on methyl penta-2,4-dienoate allows for exceptionally rapid insertion and coupling. When reacted with diphenylacetylene using a Ru(η6-naphthalene)(η4-1,5-COD) catalyst at room temperature, methyl penta-2,4-dienoate achieves an 84% yield of the conjugated triene within just 10 minutes. In contrast, terminally substituted dienes like methyl sorbate exhibit significantly slower kinetics and often require prolonged reaction times or elevated temperatures to achieve comparable conversion [1].

Evidence DimensionReaction time and yield in Ru(0)-catalyzed alkyne coupling
Target Compound Data84% yield in 10 minutes at room temperature
Comparator Or BaselineMethyl sorbate (sterically hindered, significantly slower conversion rates)
Quantified DifferenceOrder-of-magnitude reduction in reaction time compared to terminally substituted analogs
Conditions10 mol% Ru(0) catalyst, room temperature, 10 minutes

Ensures rapid, high-yield production of complex conjugated trienes without the need for harsh thermal conditions, reducing energy costs and side reactions.

Retention of Backbone Unsaturation in Radical Polymerization

Unlike standard acrylates that form completely saturated, chemically inert backbones, methyl penta-2,4-dienoate (β-vinylacrylate) undergoes radical polymerization to yield a highly functionalized homopolymer. Quantitative structural analysis reveals that the resulting polymer comprises an 85:15 mixture of 1,4-addition to 1,2-addition repeat units. This specific microstructural ratio preserves reactive double bonds along the polymer chain, whereas polymerization of a baseline comparator like methyl acrylate yields 0% residual backbone unsaturation [1].

Evidence DimensionResidual unsaturation in polymer backbone
Target Compound Data85% 1,4-addition and 15% 1,2-addition (100% retention of one double bond per monomer)
Comparator Or BaselineMethyl acrylate (0% residual unsaturation)
Quantified Difference100% vs 0% retention of crosslinkable sites per repeat unit
ConditionsRadical polymerization conditions

Allows material scientists to procure a monomer that inherently provides post-polymerization cross-linking sites for advanced elastomers and tunable block copolymers.

Absolute Regioselectivity in Hydrosilylation

The synthesis of functional organosilanes requires strict control over regioselectivity to prevent complex product mixtures. When subjected to hydrosilylation with HSiPh3 using mono(phosphine)palladium(0) complexes, methyl penta-2,4-dienoate acts as a highly predictable substrate, yielding the 1,2-E product in quantitative (>99%) yield with exclusive Markovnikov selectivity. This level of absolute selectivity is often compromised in less polarized or more sterically hindered dienes, which tend to produce mixtures of 1,2- and 1,4-addition products [1].

Evidence DimensionRegioselectivity and product yield
Target Compound Data>99% yield of exclusively 1,2-E Markovnikov product
Comparator Or BaselineUnactivated dienes (mixed 1,2- and 1,4-addition products)
Quantified DifferenceNear 100% regioselectivity vs complex isomeric mixtures
Conditions[Pd(η2:η2-C6H10O)(PR3)] catalysis, HSiPh3

Eliminates the need for costly and time-consuming chromatographic separations when synthesizing high-purity organosilane precursors.

Thermodynamic Efficiency in Transesterification Workflows

In industrial transesterification reactions where the diene ester is functionalized with complex alcohols, driving the equilibrium to completion requires continuous removal of the displaced alcohol. Methyl penta-2,4-dienoate releases methanol (boiling point 64.7 °C), which is significantly easier to distill out of the reaction matrix than the ethanol (boiling point 78.3 °C) released by the comparator ethyl penta-2,4-dienoate. This 13.6 °C difference in boiling point allows for milder vacuum distillation conditions, protecting sensitive functional groups in the target molecule [1].

Evidence DimensionByproduct boiling point for equilibrium driving
Target Compound DataMethanol byproduct (bp 64.7 °C)
Comparator Or BaselineEthyl penta-2,4-dienoate (Ethanol byproduct, bp 78.3 °C)
Quantified Difference13.6 °C lower boiling point for byproduct removal
ConditionsEquilibrium-driven transesterification under reduced pressure

Reduces thermal stress on sensitive reaction mixtures and lowers energy consumption during large-scale solvent stripping.

Precursor for Crosslinkable Elastomers and Block Copolymers

Directly leveraging its 85:15 1,4- to 1,2-addition polymerization profile, methyl penta-2,4-dienoate serves as a highly effective monomer for synthesizing mechanically tunable block copolymers. The retained double bonds in the polymer backbone allow for efficient post-polymerization vulcanization or functionalization, providing a clear structural advantage over standard saturated acrylates in the development of advanced adhesives and specialty rubbers [1].

Synthesis of Complex Conjugated Trienes via Ru-Catalysis

Due to its unhindered terminal vinyl group and rapid reaction kinetics (84% yield in 10 minutes), this compound is highly effective for the synthesis of conjugated trienes via transition-metal-catalyzed cross-coupling with internal alkynes. It provides a higher-yielding alternative to methyl sorbate when high throughput and mild room-temperature conditions are required [2].

Production of High-Purity Organosilane Reagents

Exploiting its exclusive Markovnikov selectivity and quantitative yield in Pd-catalyzed hydrosilylation, methyl penta-2,4-dienoate is a highly reliable starting material for manufacturing complex, functionalized organosilanes. Buyers in the fine chemical sector should prioritize this specific ester to avoid the yield losses and purification bottlenecks associated with isomeric mixtures [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1515-75-9

Wikipedia

Methyl (2E)-penta-2,4-dienoate

Dates

Last modified: 07-17-2023

Explore Compound Types